6-Fluoroquinolin-8-amine
Overview
Description
6-Fluoroquinolin-8-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the 6th position of the quinoline ring significantly enhances its biological activity and chemical properties
Mechanism of Action
Target of Action
It’s worth noting that fluoroquinolones, a class of compounds to which 6-fluoroquinolin-8-amine belongs, primarily target bacterial dna gyrase and topoisomerase iv enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Fluoroquinolones generally work by inhibiting bacterial dna gyrase and topoisomerase iv enzymes, thereby preventing bacterial dna replication . This inhibition disrupts the supercoiling process, which is crucial for the transcription and replication of bacterial DNA .
Biochemical Pathways
As a fluoroquinolone, it is likely to interfere with the dna replication process of bacteria by inhibiting the action of dna gyrase and topoisomerase iv enzymes .
Result of Action
Fluoroquinolones, in general, exhibit a high level of antibacterial activity and a wide spectrum surpassing many antibiotics . This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Action Environment
The effectiveness of fluoroquinolones can be influenced by various factors, including the presence of metal ions, ph levels, and the presence of other drugs .
Biochemical Analysis
Biochemical Properties
6-Fluoroquinolin-8-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby preventing bacterial cell division and proliferation . Additionally, this compound has been shown to interact with various proteins and biomolecules, altering their functions and contributing to its antimicrobial properties .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription by inhibiting DNA gyrase and topoisomerase IV, leading to cell death . In eukaryotic cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for anticancer therapy
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to the active sites of DNA gyrase and topoisomerase IV, forming stable complexes that inhibit their enzymatic activity . This inhibition prevents the supercoiling and relaxation of DNA, essential processes for DNA replication and transcription. Additionally, this compound can interact with other biomolecules, such as proteins involved in cell signaling pathways, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods . It can undergo degradation under extreme conditions, such as high temperatures or exposure to light. Long-term studies have shown that this compound can induce sustained changes in cellular functions, including prolonged inhibition of bacterial growth and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity, effectively inhibiting bacterial infections without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, necessitating careful dose-response studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic pathways can influence the compound’s pharmacokinetics and bioavailability, affecting its therapeutic efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with DNA and other nuclear proteins . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its therapeutic potential. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and guide the development of targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-8-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl 2-fluoroacetoacetate under basic conditions, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8-amino position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.
Medicine: It serves as a precursor for the development of antibacterial agents, particularly fluoroquinolones, which are known for their broad-spectrum antibacterial activity.
Industry: It is used in the production of dyes, pigments, and other materials that require stable fluorinated compounds.
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 6-Fluoroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it offers a different spectrum of activity and potential for further functionalization. Its derivatives often exhibit enhanced antibacterial activity and improved pharmacokinetic properties.
Properties
IUPAC Name |
6-fluoroquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWILBMHTUNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530218 | |
Record name | 6-Fluoroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343-54-4 | |
Record name | 6-Fluoro-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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